molecular formula C14H20O2 B13356244 Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol

Cat. No.: B13356244
M. Wt: 220.31 g/mol
InChI Key: PLFNKBUVUBUQDI-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is a chiral organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a phenoxy group and an isopropyl group, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-isopropylphenol.

    Formation of Intermediate: The cyclopentanone undergoes a nucleophilic addition reaction with 4-isopropylphenol in the presence of a base such as sodium hydride.

    Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Different alcohol derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol Derivatives: Compounds with similar cyclopentane structures and hydroxyl groups.

    Phenoxy Compounds: Compounds containing phenoxy groups with various substitutions.

Uniqueness

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both phenoxy and isopropyl groups, which may confer distinct chemical and biological properties.

Biological Activity

Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Structural Characteristics

This compound features a cyclopentanol core substituted with a 4-isopropylphenoxy group. This structure is significant as it influences the compound's interaction with biological targets, particularly receptors involved in neurotransmission and inflammatory responses.

1. Dopamine D2 Receptor Interaction

Research indicates that compounds structurally similar to this compound may act as ligands for dopamine D2 receptors. These receptors are crucial in regulating mood, cognition, and motor control. Studies have shown that certain derivatives exhibit functionally biased activity, potentially leading to novel therapeutic approaches for conditions like schizophrenia and Parkinson's disease .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Specifically, it may inhibit cytosolic phospholipase A2 (cPLA2α), an enzyme involved in the production of pro-inflammatory mediators. In vitro studies demonstrate that modifications to the compound can enhance its inhibitory potency against cPLA2α, suggesting a pathway for developing new anti-inflammatory drugs .

Case Study 1: Dopamine D2 Receptor Ligands

In a study focusing on dopamine D2 receptor ligands, various compounds were synthesized and tested for their affinity and selectivity. The results indicated that derivatives of cyclopentanol structures showed promising activity with pEC50 values indicating effective receptor engagement .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the impact of this compound on inflammatory markers in cellular models. The study found a significant reduction in pro-inflammatory cytokines when treated with the compound, highlighting its potential as an anti-inflammatory agent .

Data Tables

Activity Target Effect Reference
Dopamine D2 receptor bindingDopamine D2 receptorHigh affinity ligand
Inhibition of cPLA2αCytosolic phospholipase A2Reduced inflammatory mediator release
Cytokine modulationVarious inflammatory pathwaysDecreased cytokine levels

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(1R,2R)-2-(4-propan-2-ylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C14H20O2/c1-10(2)11-6-8-12(9-7-11)16-14-5-3-4-13(14)15/h6-10,13-15H,3-5H2,1-2H3/t13-,14-/m1/s1

InChI Key

PLFNKBUVUBUQDI-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)O[C@@H]2CCC[C@H]2O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.